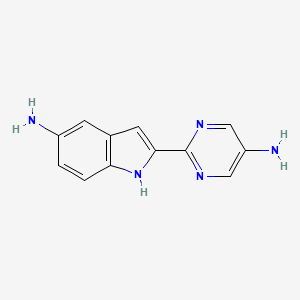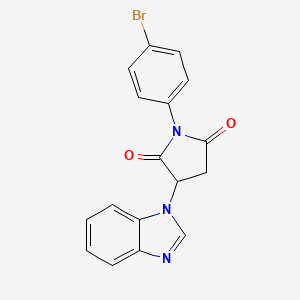
3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety linked to a pyrrolidine-2,5-dione ring, with a bromophenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzimidazole and bromophenyl groups to the pyrrolidine-2,5-dione ring using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce dehalogenated compounds, and substitution may result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers, coatings, and electronic devices. Its unique properties can be harnessed to improve the performance and functionality of these materials.
Mécanisme D'action
The mechanism of action of 3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the bromine atom in the phenyl ring.
3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of bromine.
3-(Benzimidazol-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione imparts unique chemical and physical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and may offer advantages in specific applications.
Propriétés
Formule moléculaire |
C17H12BrN3O2 |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H12BrN3O2/c18-11-5-7-12(8-6-11)21-16(22)9-15(17(21)23)20-10-19-13-3-1-2-4-14(13)20/h1-8,10,15H,9H2 |
Clé InChI |
XCGDBVOYDUKSFL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


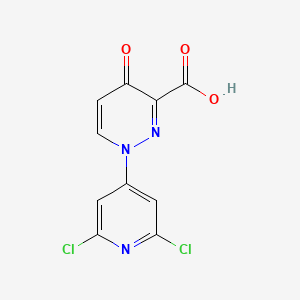
![N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline](/img/structure/B13870454.png)
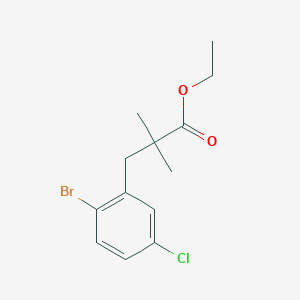
![Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13870471.png)
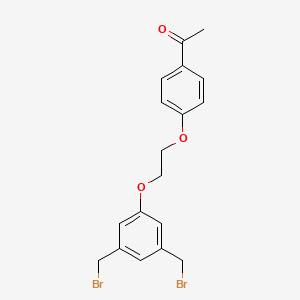
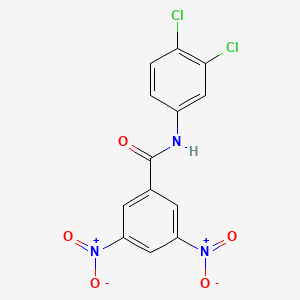

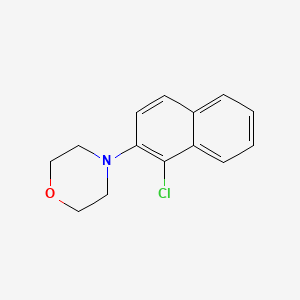

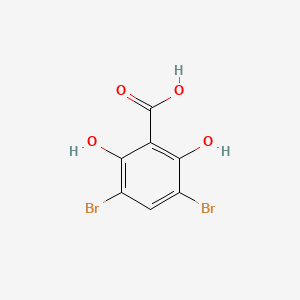
![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
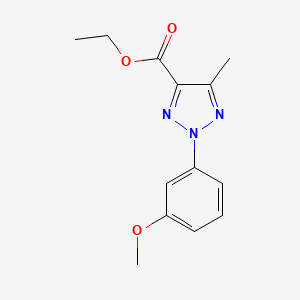
![N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine](/img/structure/B13870517.png)
